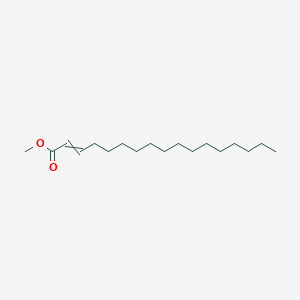

Methyl heptadec-2-enoate

Description

Methyl heptadec-2-enoate is an unsaturated fatty acid methyl ester (FAME) characterized by a 17-carbon chain with a double bond at the second position (C2). This compound is structurally significant due to its unsaturated nature, which influences its physical properties and reactivity compared to saturated analogs. Applications of methyl heptadec-2-enoate likely span industrial lubricants, biodiesel research, and organic synthesis intermediates, though specific uses require further investigation.

Propriétés

Numéro CAS |

31424-16-5 |

|---|---|

Formule moléculaire |

C18H34O2 |

Poids moléculaire |

282.5 g/mol |

Nom IUPAC |

methyl heptadec-2-enoate |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h16-17H,3-15H2,1-2H3 |

Clé InChI |

UBFGEEJWHSVIER-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCC=CC(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl heptadec-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under specific conditions. The enolate ion is typically generated by deprotonating a carbonyl compound using a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate ion .

Industrial Production Methods

On an industrial scale, methyl heptadec-2-enoate can be produced through the esterification of heptadecenoic acid with methanol in the presence of an acid catalyst. The reaction is typically conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the desired ester .

Analyse Des Réactions Chimiques

Hydrogenation

Catalytic hydrogenation reduces the double bond while preserving the ester group.

Table 1: Hydrogenation conditions and outcomes

| Catalyst | Pressure (bar) | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd/C (5% wt) | 10 | 25 | Methyl heptadecanoate | 98 | |

| Raney Ni | 50 | 80 | Methyl heptadecanoate | 92 |

Key findings:

-

Complete conversion occurs within 2–4 hours under mild conditions using Pd/C.

-

Nickel catalysts require elevated temperatures but offer cost advantages .

Epoxidation

The double bond undergoes epoxidation with peracids:

Conditions :

Biocatalytic Oxidation

Engineered P450 BM3 and cpADH5 enzymes enable selective ω-1 oxidation:

Table 2: Enzymatic oxidation performance

| Enzyme | Substrate | Product | Conversion (%) |

|---|---|---|---|

| P450 BM3 variant | Methyl heptadec-2-enoate | Methyl 16-oxoheptadec-2-enoate | 41.9 |

| cpADH5 | Methyl 16-hydroxyheptadec-2-enoate | Methyl 16-oxoheptadec-2-enoate | >99 |

Cross-Metathesis

Hoveyda-Grubbs 2nd generation catalyst facilitates olefin exchange:

Table 3: Cross-metathesis with methyl acrylate

| Reaction Partner | Major Products | Yield (%) | Selectivity |

|---|---|---|---|

| Methyl acrylate | Dimethyl undeca-2,9-dienedioate (1) | 27.5 | 37.8% |

| Methyl heptadec-2-enoate (3) | 41.9 | 31.1% | |

| Methyl 16-oxoheptadec-2-enoate (4) | 18.3 | 19.5% |

Conditions: 0.5 mol% catalyst, 50°C, 16 hours .

Ester Hydrolysis

Basic hydrolysis cleaves the ester group:

Optimized protocol :

-

2M NaOH in MeOH/H₂O (4:1) at reflux

-

95% conversion in 3 hours.

Acid-Catalyzed Cyclization

Protonation of the double bond induces intramolecular reactions:

Example : Treatment with methanesulfonic acid (10 mol%) in CH₂Cl₂ at 55°C yields functionalized carbazoles via tandem aza-Michael/aldol pathways .

Applications De Recherche Scientifique

Methyl heptadec-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound is studied for its role in biological systems, particularly in lipid metabolism.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of surfactants, lubricants, and plasticizers

Mécanisme D'action

The mechanism of action of methyl heptadec-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of other bioactive lipids .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Methyl heptadec-2-enoate differs from saturated esters (e.g., methyl heptadecanoate) and other unsaturated esters (e.g., methyl salicylate) in key aspects:

The double bond in methyl heptadec-2-enoate reduces its melting point compared to saturated methyl heptadecanoate, enhancing its fluidity at lower temperatures . Methyl salicylate, an aromatic ester, exhibits distinct solubility and volatility due to its phenolic moiety .

Chemical Reactivity

- Hydrogenation: Methyl heptadec-2-enoate can undergo hydrogenation to yield methyl heptadecanoate, a process relevant to biodiesel stabilization .

- Oxidation : The C2 double bond may render it susceptible to oxidation, unlike saturated esters. Similar unsaturated esters (e.g., methyl oleate) form peroxides under oxidative conditions, suggesting analogous reactivity .

- Hydrolysis: Like other esters, it hydrolyzes in acidic or basic conditions to form heptadec-2-enoic acid and methanol, though reaction rates depend on steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.